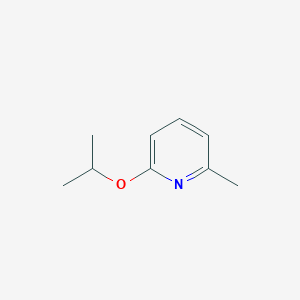

2-Isopropoxy-6-methylpyridine

Descripción

2-Isopropoxy-6-methylpyridine (IUPAC name: 6-methyl-2-(propan-2-yloxy)pyridine) is a substituted pyridine derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the 2-position and a methyl group (-CH₃) at the 6-position of the pyridine ring. This compound belongs to a class of alkoxy-substituted pyridines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their electron-donating substituents and steric effects.

Propiedades

IUPAC Name |

2-methyl-6-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)11-9-6-4-5-8(3)10-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPPSSQGAHKQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Isopropoxy-6-methylpyridine can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpyridine with isopropyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isopropyl alcohol replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 2-Isopropoxy-6-methylpyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound, typically under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of 2-isopropoxy-6-methylpyridine can yield pyridine-2,6-dicarboxylic acid.

Reduction: Reduction reactions can produce 2-isopropoxy-6-methylpyridine derivatives with reduced functional groups.

Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

2-Isopropoxy-6-methylpyridine has several scientific research applications across different fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-isopropoxy-6-methylpyridine exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

This section compares 2-isopropoxy-6-methylpyridine with pyridine derivatives sharing analogous substituents or functional groups, focusing on structural, electronic, and synthetic differences.

Substituent Position and Electronic Effects

-

- Substituents: Iodo (-I) at position 2, methoxy (-OCH₃) at position 4.

- Key differences: The iodo group is electron-withdrawing, reducing the electron density of the pyridine ring compared to the electron-donating isopropoxy group in 2-isopropoxy-6-methylpyridine. This alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Applications: Primarily used as a halogenated precursor in catalysis.

3-Iodo-2-methoxy-5-methylpyridine ():

- Substituents: Iodo (-I) at position 3, methoxy (-OCH₃) at position 2, methyl (-CH₃) at position 3.

- Key differences: The iodo and methoxy groups occupy adjacent positions, creating steric and electronic effects distinct from 2-isopropoxy-6-methylpyridine. The methyl group at position 5 versus 6 alters ring symmetry and steric interactions in coordination complexes .

Functional Group Analogues

- (2-Chloro-6-methoxypyridin-3-yl)methanol (, Similarity: 0.83): Substituents: Chloro (-Cl) at position 2, methoxy (-OCH₃) at position 6, hydroxymethyl (-CH₂OH) at position 3. Key differences: The chloro group increases electrophilicity at position 2, making this compound more reactive toward nucleophilic substitution compared to the isopropoxy group. The hydroxymethyl group introduces hydrogen-bonding capability, absent in 2-isopropoxy-6-methylpyridine .

- 2-Chloro-4,6-dimethoxypyridine (, Similarity: 0.78): Substituents: Chloro (-Cl) at position 2, methoxy (-OCH₃) at positions 4 and 5. This contrasts with the single methyl and isopropoxy groups in 2-isopropoxy-6-methylpyridine, which primarily influence steric bulk .

Alkoxy Group Variations

- 6-(2-Methylpropoxy)pyridin-3-amine ():

- Substituents: Isobutoxy (-OCH₂CH(CH₃)₂) at position 6, amine (-NH₂) at position 3.

- Key differences: The isobutoxy group is bulkier than isopropoxy, increasing steric hindrance. The amine group at position 3 introduces basicity and nucleophilic reactivity, unlike the methyl group in 2-isopropoxy-6-methylpyridine .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Substituents (Positions) | Key Properties/Applications | Similarity to Target |

|---|---|---|---|

| 2-Iodo-6-methoxypyridine | -I (2), -OCH₃ (6) | Halogenated precursor for coupling | Low (structural) |

| 3-Iodo-2-methoxy-5-methylpyridine | -I (3), -OCH₃ (2), -CH₃ (5) | Coordination chemistry | Moderate (steric) |

| (2-Chloro-6-methoxypyridin-3-yl)methanol | -Cl (2), -OCH₃ (6), -CH₂OH (3) | Hydrogen-bonding, nucleophilic sites | High (0.83) |

| 6-(2-Methylpropoxy)pyridin-3-amine | -OCH₂CH(CH₃)₂ (6), -NH₂ (3) | Agrochemical intermediates | Moderate (alkoxy) |

Research Findings and Implications

- Steric Effects : The isopropoxy group in 2-isopropoxy-6-methylpyridine provides moderate steric hindrance, intermediate between methoxy (smaller) and isobutoxy (bulkier) groups. This influences its utility in catalysis, where balanced steric effects are critical .

- Electronic Modulation : Compared to chloro- or iodo-substituted analogues, the electron-donating isopropoxy group enhances the pyridine ring’s electron density, favoring electrophilic substitution at position 4 .

- Synthetic Accessibility : Compounds like 2-chloro-6-methoxypyridine derivatives are more commonly synthesized due to established protocols for halogenation, whereas isopropoxy-substituted variants may require specialized alkoxylation conditions .

Actividad Biológica

2-Isopropoxy-6-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C11H15NO, features an isopropoxy group and a methyl group at specific positions on the pyridine ring. Understanding its biological activity is crucial for its application in medicinal chemistry and other fields.

The structure of 2-Isopropoxy-6-methylpyridine can be represented as follows:

This compound is characterized by:

- Isopropoxy group : Enhances lipophilicity and may influence binding interactions.

- Methyl group : Potentially modulates electronic properties and steric hindrance.

Biological Activity Overview

Research indicates that 2-Isopropoxy-6-methylpyridine exhibits various biological activities, including:

- Antimicrobial properties : Inhibition of bacterial growth has been noted, suggesting its potential as an antimicrobial agent.

- Enzyme inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in therapeutic contexts.

The mechanism by which 2-Isopropoxy-6-methylpyridine exerts its biological effects is linked to its interaction with molecular targets such as enzymes and receptors. The isopropoxy group enhances the compound's binding affinity, which may lead to modulation of enzymatic activity or receptor signaling pathways.

Research Findings

Several studies have explored the biological activities of 2-Isopropoxy-6-methylpyridine. Below are key findings:

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of 2-Isopropoxy-6-methylpyridine against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent.

- Enzyme Targeting : In vitro assays demonstrated that the compound effectively inhibits DHODH, a critical enzyme in pyrimidine biosynthesis. This inhibition was quantified using IC50 values, showing a competitive inhibition profile.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.